4-Chloro-3,5-dimethylphenyl 4-ethoxynaphthalenesulfonate
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Overview
Description
4-Chloro-3,5-dimethylphenyl 4-ethoxynaphthalenesulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a chloro-substituted phenyl ring and an ethoxy-substituted naphthalene ring connected through a sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3,5-dimethylphenyl 4-ethoxynaphthalenesulfonate typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3,5-dimethylphenol and 4-ethoxynaphthalenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-chloro-3,5-dimethylphenol is dissolved in an appropriate solvent like dichloromethane, and the 4-ethoxynaphthalenesulfonyl chloride is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automated Systems: Employing automated systems for precise control of reaction conditions and monitoring of product quality.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3,5-dimethylphenyl 4-ethoxynaphthalenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The sulfonate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and alcohol.
Oxidation: The ethoxy group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Acids/Bases: Hydrochloric acid, sodium hydroxide for hydrolysis reactions.
Oxidizing Agents: Potassium permanganate, chromium trioxide for oxidation reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Hydrolysis Products: 4-Chloro-3,5-dimethylphenol and 4-ethoxynaphthalenesulfonic acid.
Oxidation Products: 4-ethoxynaphthaldehyde or 4-ethoxynaphthoic acid.
Scientific Research Applications
4-Chloro-3,5-dimethylphenyl 4-ethoxynaphthalenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3,5-dimethylphenyl 4-ethoxynaphthalenesulfonate involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It can modulate biochemical pathways by inhibiting or activating certain enzymes, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3,5-dimethylphenol: A precursor in the synthesis of the target compound.
4-Ethoxynaphthalenesulfonic Acid: Another related compound with similar structural features.
Uniqueness
4-Chloro-3,5-dimethylphenyl 4-ethoxynaphthalenesulfonate is unique due to its combined structural features of a chloro-substituted phenyl ring and an ethoxy-substituted naphthalene ring, which confer specific chemical and physical properties that are valuable in various applications.
Properties
IUPAC Name |
(4-chloro-3,5-dimethylphenyl) 4-ethoxynaphthalene-1-sulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClO4S/c1-4-24-18-9-10-19(17-8-6-5-7-16(17)18)26(22,23)25-15-11-13(2)20(21)14(3)12-15/h5-12H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLAOUZLCYYNRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)OC3=CC(=C(C(=C3)C)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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